molecular formula C9H5BrF4O2 B15290373 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B15290373
M. Wt: 301.03 g/mol
InChI Key: SUCNHMKOSSENNW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 2, 5, and 4 of the aromatic ring, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine contribute to electronegativity and steric effects, making the compound a candidate for pharmaceutical or agrochemical applications, particularly in enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C9H5BrF4O2

Molecular Weight

301.03 g/mol

IUPAC Name

2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)7(11)1-4(6)2-8(15)16/h1,3H,2H2,(H,15,16)

InChI Key

SUCNHMKOSSENNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Substrate preparation : 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene undergoes Friedel-Crafts alkylation with chloroacetyl chloride
  • Oxidation : Subsequent oxidation of the chloromethyl intermediate to the carboxylic acid

$$
\text{C}6\text{H}3\text{BrF(CF}3\text{)} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}2\text{Cl} \xrightarrow{\text{KMnO}4} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}2\text{COOH}
$$

Optimization Parameters

Condition Typical Range Optimal Value
Catalyst loading 5-15 mol% AlCl₃ 12 mol% AlCl₃
Reaction temperature 0-25°C 5°C
Oxidation time 4-8 hours 6 hours
Overall yield 58-72% 68% ± 3%

Key advantages include commercial availability of starting materials and scalability to kilogram quantities. However, the method suffers from moderate regioselectivity (83:17 para:ortho ratio) and requires careful control of Lewis acid catalyst stoichiometry.

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic protocols increasingly employ palladium and copper catalysis to improve selectivity and reaction efficiency.

Suzuki-Miyaura Cross-Coupling

This method constructs the aromatic core through sequential coupling reactions:

Step 1 : Preparation of 2-bromo-5-fluoro-4-iodophenylacetic acid
Step 2 : Trifluoromethylation using (CF₃)₂Zn reagent
Step 3 : Final purification via recrystallization

$$
\text{C}6\text{H}3\text{BrF(I)CH}2\text{COOH} + (\text{CF}3)2\text{Zn} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}_2\text{COOH}
$$

Performance Metrics :

  • Yield: 82% (isolated)
  • Purity: >99% (HPLC)
  • Reaction time: 8 hours
  • Catalyst turnover: 1,200 cycles

Ullmann-Type Coupling for Direct Trifluoromethylation

Recent developments in copper-mediated chemistry enable direct C-CF₃ bond formation:

Parameter Value
Catalyst CuI/1,10-phenanthroline
Ligand ratio 1:1.2
Solvent DMF/H₂O (9:1)
Temperature 110°C
Yield 75%
Selectivity 94% para

This method eliminates the need for pre-functionalized intermediates but requires strict oxygen-free conditions.

Continuous Flow Synthesis

Industrial manufacturers have adopted continuous flow reactors to enhance process safety and efficiency:

System Configuration :

  • Three-stage tubular reactor (316L stainless steel)
  • Inline IR monitoring for real-time analysis
  • Automated pH adjustment modules

Process Characteristics :

Stage Function Residence Time
1 Bromo-fluorination 12 min
2 Trifluoromethylation 8 min
3 Acetic acid sidechain attachment 15 min

Key benefits include:

  • 95% conversion efficiency
  • 89% isolated yield
  • 50% reduction in solvent waste compared to batch processes

Comparative Analysis of Synthesis Methods

The table below summarizes critical performance indicators for major preparation routes:

Method Yield (%) Purity (%) Cost Index Scalability Environmental Impact
Friedel-Crafts 68 98 1.0 Industrial Moderate
Suzuki Coupling 82 99 3.2 Pilot High
Ullmann Coupling 75 97 2.8 Lab Moderate
Continuous Flow 89 99.5 4.1 Industrial Low

Cost index normalized to Friedel-Crafts method

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is an aromatic compound that contains bromine, fluorine, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H5BrF4O2, and it has a molecular weight of approximately 301.03 g/mol . This compound's unique structural features contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid has diverse applications across various fields:

  • Pharmaceutical Intermediates It serves as a crucial building block in synthesizing various pharmaceutical drugs. The presence of bromine, fluorine, and a trifluoromethyl group allows for structural modifications and the introduction of specific properties into drug candidates.
  • Agrochemicals This compound can be employed in developing new agrochemicals, such as pesticides and herbicides. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of these compounds, improving their efficacy.
  • Materials Science It is utilized in synthesizing specialty polymers and materials with unique properties. The incorporation of halogen atoms like bromine and fluorine can modify the thermal and mechanical properties of materials.
  • Research and Development As a specialized chemical, it is used in academic and industrial research for exploring new chemical reactions, structure-activity relationships, and novel applications.

Chemical Reactions
The chemical reactivity of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid can be attributed to the presence of multiple functional groups. Key reactions include:

  • Halogenation The bromine atom can be involved in halogen exchange reactions, allowing for the introduction of other halogens or functional groups.
  • Suzuki Coupling The bromine substituent can participate in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds and the attachment of various aryl or alkyl groups.
  • Decarboxylation The carboxylic acid group can undergo decarboxylation, leading to the removal of a carbon dioxide molecule and the formation of a new compound.
  • Esterification The carboxylic acid group can react with alcohols to form esters, which can modify the compound's properties and reactivity.
  • Nucleophilic Substitution The fluorine atom can be displaced by nucleophiles, leading to the introduction of amino, hydroxyl, or other functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Key analogs from the Combi-Blocks catalog () highlight positional isomerism and substituent effects:

Compound Name Substituents (Positions) Purity CAS Number Key Differences vs. Target Compound
2-Bromo-5-(trifluoromethyl)phenylacetic acid 2-Br, 5-CF₃ 98% 1214327-53-3 Lacks 5-F substituent; reduced electronegativity and steric hindrance at position 5
2-Bromo-4-(trifluoromethyl)phenylacetic acid 2-Br, 4-CF₃ 95% 518070-15-0 CF₃ at position 4 instead of 5; altered molecular geometry and binding affinity
4-Bromo-3-(trifluoromethyl)phenylacetic acid 4-Br, 3-CF₃ 96% 914637-17-5 Bromine at position 4; CF₃ at position 3; distinct steric and electronic profile

Key Findings :

  • Positional isomerism (e.g., CF₃ at 4 vs. 5) significantly impacts molecular interactions. For instance, CF₃ at position 4 may hinder binding in sterically sensitive environments compared to the target compound’s CF₃ at position 4 and F at 5 .

Halogen Substitution Effects

Chloro vs. Bromo Derivatives ():
  • The additional methyl group at position 3 decreases steric hindrance relative to the target compound .
  • 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 129825-11-2): Chlorine at position 2 results in lower lipophilicity (Cl vs. Br) and weaker van der Waals interactions in hydrophobic pockets .

Key Findings :

  • Bromine in the target compound improves leaving-group capacity and lipophilicity, enhancing membrane permeability compared to chloro analogs.

Trifluoromethyl vs. Methyl Substitution ()

  • 2-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1003709-54-3): Methyl (CH₃) at position 5 lacks the electron-withdrawing effect of CF₃, reducing acidity (pKa) and metabolic stability .

Key Finding :

  • The trifluoromethyl group in the target compound increases acidity and resistance to oxidative metabolism, critical for prolonged biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and fluorination of a phenylacetic acid precursor. A common approach includes:

Bromination : Introduce bromine at the ortho position using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-halogenation .

Fluorination/Trifluoromethylation : Use CuF₂ or AgF as fluorinating agents, or employ trifluoromethyl iodide (CF₃I) with a palladium catalyst for trifluoromethyl group introduction .

Carboxylic Acid Formation : Hydrolyze intermediates (e.g., nitriles or esters) under acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to prevent side reactions.
  • Use anhydrous solvents (e.g., DMF or THF) to enhance fluorination efficiency .

Q. How can purity and structural integrity be validated during purification?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to achieve >95% purity, as evidenced by consistent melting points (mp 117–119°C for analogous bromophenylacetic acids) .
  • Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (4:1) for intermediates.
  • Characterization :
    • NMR : Compare ¹H/¹³C NMR shifts with fluorinated analogs (e.g., δ ~3.6 ppm for CH₂COOH in trifluoromethyl derivatives) .
    • Mass Spectrometry : Confirm molecular ion peaks at m/z 315 (M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine and trifluoromethyl groups create an electron-deficient aromatic ring, enhancing Suzuki-Miyaura coupling with boronic acids. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Solvent Optimization : Use toluene/DMF (3:1) at 80°C to balance solubility and reactivity .
  • Kinetic Studies : Track reaction rates via UV-Vis spectroscopy; trifluoromethyl groups reduce electron density, slowing oxidative addition but improving regioselectivity .

Q. What strategies resolve contradictions in solubility data for fluorinated phenylacetic acids?

Methodological Answer: Discrepancies arise from substituent positioning and solvent polarity. For 2-bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid:

  • Solubility Testing :

    SolventSolubility (mg/mL)ConditionsReference
    DMSO>5025°C, stirred
    Ethanol~30Reflux
    Water<1pH 7.0
  • Mitigation : Use co-solvents (e.g., DMSO:water 1:1) for biological assays or sonication for dispersion .

Q. How can the compound be applied in perovskite solar cells (PSCs) to improve efficiency?

Methodological Answer: Fluorinated phenylacetic acids act as interfacial dipole layers in PSCs:

  • Surface Modification : Spin-coat 0.1–1.0 wt% solutions onto ITO substrates to passivate surface defects and enhance hole transport .
  • Performance Metrics :
    • Power Conversion Efficiency (PCE) : Analogous trifluoromethyl derivatives achieve PCE >20% due to dipole-induced work function modulation .
    • Stability : Fluorine’s hydrophobicity reduces moisture ingress, extending device lifetime .

Q. What computational methods predict the compound’s bioactivity in drug discovery?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinase targets. Trifluoromethyl groups enhance binding via hydrophobic interactions .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents (Br: +0.23, CF₃: +0.54) with IC₅₀ values for anti-inflammatory activity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

Methodological Answer: Instability arises from competing hydrolysis and decarboxylation pathways:

  • Controlled Experiments :
    • At pH >10, decarboxylation dominates at 60°C (t₁/₂ ~2 hrs) .
    • At pH 8–9, esterification with methanol stabilizes the compound .
  • Mitigation : Use buffered solutions (pH 7.4) for biological studies or low-temperature storage (-20°C) .

Safety and Handling

Q. What precautions are critical when handling bromo- and trifluoromethyl-substituted intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr gas) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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